



# **Application Notes and Protocols for the Synthesis of 3-Vinylphenol from Cardanol**

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Compound of Interest		
Compound Name:	3-Vinylphenol	
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These application notes provide a detailed overview and experimental protocols for the synthesis of **3-vinylphenol** from cardanol, a renewable feedstock derived from cashew nut shell liquid (CNSL). The synthesis is a two-step process involving an initial ethenolysis of cardanol to produce 3-(non-8-enyl)phenol, which is then converted to **3-vinylphenol** via isomerizing ethenolysis. This method presents a sustainable alternative to traditional synthetic routes that rely on fossil fuels.[1][2][3]

### Introduction

Cardanol, a meta-substituted phenol with a C15 unsaturated alkyl chain, is the primary component of distilled CNSL.[4] Its unique structure makes it a valuable starting material for the synthesis of various high-value chemicals. **3-Vinylphenol** is a key intermediate in the pharmaceutical industry, serving as a precursor for the synthesis of drugs such as norfenefrine, rac-phenylephrine, and etilefrine.[1][5] The protocols outlined below are based on the successful synthesis reported by Shi et al. (2019) in Green Chemistry, which highlights a high-yielding and environmentally conscious approach.[2][5][6]

## **Overall Synthesis Pathway**

The conversion of cardanol to **3-vinylphenol** is achieved in two main steps. The first step shortens the C15 alkyl chain of cardanol to a C9 chain via ethenolysis, yielding 3-(non-8-enyl)phenol. The second step involves the isomerization of the terminal double bond of 3-(non-



8-enyl)phenol to an internal position, followed by a final metathesis reaction with ethylene to yield the desired **3-vinylphenol**.



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Caption: Overall two-step synthesis of **3-vinylphenol** from cardanol.

# Experimental Protocols Step 1: Ethenolysis of Cardanol to 3-(non-8-enyl)phenol

This procedure describes the cross-metathesis reaction of cardanol with ethylene to shorten the alkyl side chain.

Workflow:



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Caption: Workflow for the ethenolysis of cardanol.

#### Protocol:

- Reaction Setup:
  - To a high-pressure reactor, add cardanol (3 mmol, 1 equivalent).
  - Add the Hoveyda-Grubbs 1st generation catalyst (0.3 mol%).







 Under an inert atmosphere, add 7.5 mL of anhydrous dichloromethane (DCM) or 2methyltetrahydrofuran (2-MeTHF).[6]

#### Reaction:

- Seal the reactor and pressurize with ethylene to 10 bar.
- Stir the reaction mixture at room temperature for 24 hours.
- · Work-up and Purification:
  - Carefully vent the excess ethylene from the reactor.
  - Concentrate the reaction mixture under reduced pressure to remove the solvent.
  - The crude product is purified by column chromatography on silica gel to yield 3-(non-8-enyl)phenol.

Quantitative Data:



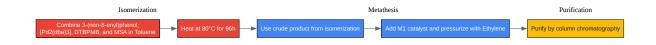
<b>Cataly</b> st	Solven t	Substr ate	Cataly st Loadin g (mol%)	Pressu re (bar)	Time (h)	Tempe rature	Yield (%)	Refere nce
Hoveyd a- Grubbs 1st Gen.	DCM	Cardan ol	0.3	10	24	Room Temp.	96	[6]
Grubbs 1st Gen.	DCM	Cardan ol	0.3	10	24	Room Temp.	85	[6]
Hoveyd a- Grubbs 2nd Gen.	DCM	Cardan ol	0.3	10	24	Room Temp.	11	[6]
Hoveyd a- Grubbs 1st Gen.	2- MeTHF	Cardan ol	0.3	10	24	Room Temp.	93	[6]

# Step 2: Isomerizing Ethenolysis of 3-(non-8-enyl)phenol to 3-Vinylphenol

This two-part procedure first isomerizes the terminal olefin of 3-(non-8-enyl)phenol to an internal olefin, followed by a metathesis reaction with ethylene to produce **3-vinylphenol**.

Workflow:





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Caption: Workflow for the isomerizing ethenolysis of 3-(non-8-enyl)phenol.

#### Protocol:

#### Isomerization:

- In a reaction vessel, combine 3-(non-8-enyl)phenol (50 mg, 0.2 mmol, 1 equivalent),
   [Pd₂(dba)₃] (5 mol%), 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) (0.5 equivalents), and methanesulfonic acid (MSA) (0.7 equivalents) in 1 mL of toluene.[6]
- Heat the mixture at 80°C for 96 hours to achieve a selectivity of approximately 71% for the internal olefin isomers.[6]

#### Metathesis:

- The crude product from the isomerization step is used directly.
- The crude material is dissolved in a suitable solvent (e.g., DCM) in a high-pressure reactor.
- The M1 catalyst is added.
- The reactor is pressurized with ethylene and the reaction is stirred to completion.

#### Purification:

 The reaction mixture is concentrated and purified by column chromatography to yield 3vinylphenol.



#### Quantitative Data:

Step	Catalyst( s)	Solvent	Substrate	Condition s	Yield (%)	Referenc e
Isomerizati on	[Pd2(dba)3] /DTBPMB/ MSA	Toluene	3-(non-8- enyl)pheno I	80°C, 96h	71 (selectivity)	[6]
Metathesis	M1 catalyst	DCM	Isomerized intermediat e	Ethylene pressure	65 (by GC- FID)	[6]
Overall (2 steps from Cardanol)	-	-	Cardanol	-	75 (isolated)	

## Safety and Handling

- Cardanol: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. It can be a skin irritant.
- Catalysts: The ruthenium and palladium catalysts are air and moisture sensitive to varying degrees. Handle under an inert atmosphere (e.g., nitrogen or argon).
- Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood. 2-Methyltetrahydrofuran is a flammable liquid.
- Ethylene: Ethylene is a flammable gas. Use in a properly rated high-pressure reactor and ensure the system is free of leaks.
- **3-Vinylphenol**: The final product is air and heat sensitive and should be stored under an inert atmosphere at low temperatures (-20°C) to prevent polymerization.[1]

### Conclusion

The synthesis of **3-vinylphenol** from cardanol provides a sustainable and efficient route to a valuable pharmaceutical intermediate. The use of metathesis and isomerization catalysis



allows for high yields under relatively mild conditions. These protocols serve as a comprehensive guide for researchers looking to utilize renewable resources in the synthesis of fine chemicals and active pharmaceutical ingredients.

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